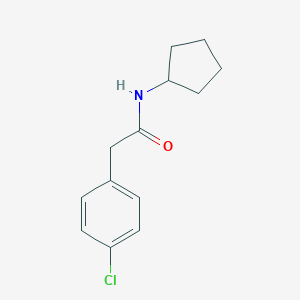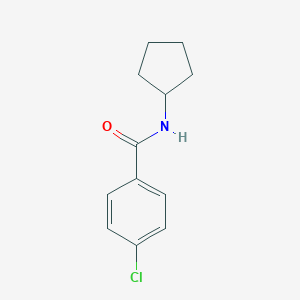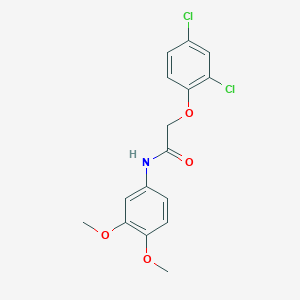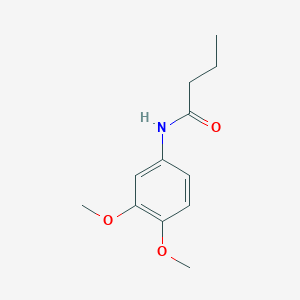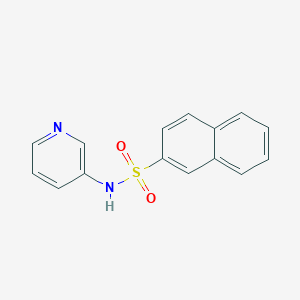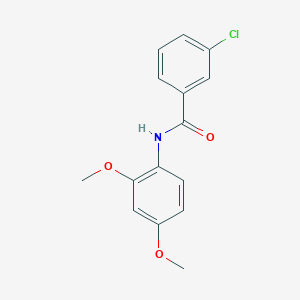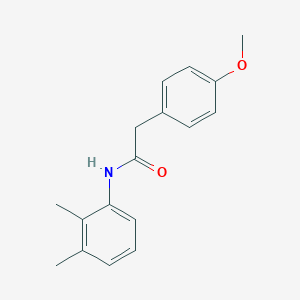![molecular formula C17H19N3OS4 B291945 {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone, also known as PD184352, is a small molecule inhibitor of extracellular signal-regulated kinase (ERK). ERK is a kinase that plays a crucial role in cellular signaling pathways, including cell proliferation, differentiation, and survival. PD184352 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone is a potent and selective inhibitor of ERK, which is a kinase that plays a crucial role in cellular signaling pathways. ERK is activated by various growth factors and cytokines, and its activation leads to the phosphorylation of various downstream targets, including transcription factors and cell cycle regulators. {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone binds to the ATP-binding site of ERK and prevents its activation, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has also been shown to potentiate the cytotoxic effects of chemotherapeutic agents by enhancing their ability to induce apoptosis. In addition, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been investigated for its potential use in combination with other targeted therapies, such as MEK inhibitors and BRAF inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone is a potent and selective inhibitor of ERK, which makes it a valuable tool for investigating the role of ERK in various cellular processes. However, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has a relatively short half-life, which can limit its effectiveness in in vivo experiments.
Orientations Futures
There are several future directions for the study of {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone. One potential direction is the investigation of {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone in combination with other targeted therapies, such as MEK inhibitors and BRAF inhibitors. Another potential direction is the investigation of {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of more potent and selective ERK inhibitors may lead to the discovery of more effective therapies for cancer and other diseases.
Méthodes De Synthèse
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the preparation of 2-aminothiophenol, which is then reacted with 2-chloroacetyl chloride to form 2-(2-chloroacetylthio)thiophenol. This intermediate is then reacted with piperidine and sodium borohydride to form the piperidine derivative. The final step involves the reaction of the piperidine derivative with 2-bromothiophene-3-carbaldehyde to form {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone.
Applications De Recherche Scientifique
{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has also been shown to potentiate the cytotoxic effects of chemotherapeutic agents, such as cisplatin and gemcitabine. In addition, {4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone has been investigated for its potential use in combination with other targeted therapies, such as MEK inhibitors and BRAF inhibitors.
Propriétés
Formule moléculaire |
C17H19N3OS4 |
|---|---|
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
[4-amino-3-(2-piperidin-1-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H19N3OS4/c18-13-12-16(24-15(13)14(21)11-5-4-9-22-11)19-25-17(12)23-10-8-20-6-2-1-3-7-20/h4-5,9H,1-3,6-8,10,18H2 |
Clé InChI |
LRARQKZHFQICOU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CS4)N |
SMILES canonique |
C1CCN(CC1)CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=CS4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



